molecular formula C11H21F3O B14330950 11,11,11-Trifluoroundecan-1-OL CAS No. 108330-70-7

11,11,11-Trifluoroundecan-1-OL

Cat. No.: B14330950
CAS No.: 108330-70-7
M. Wt: 226.28 g/mol
InChI Key: LODSRPVHNOEGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,11,11-Trifluoroundecan-1-OL is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of an undecanol chain. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group. The presence of fluorine atoms can significantly alter the reactivity and physical properties of the molecule, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11,11,11-Trifluoroundecan-1-OL typically involves the introduction of the trifluoromethyl group into an undecanol precursor. One common method is the reaction of 11-bromo-1-undecanol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the introduction of the trifluoromethyl group. Additionally, continuous flow reactors can be employed to enhance the yield and purity of the product by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 11,11,11-Trifluoroundecan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form 11,11,11-trifluoroundecane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

    Substitution: Tosyl chloride (TsCl) followed by nucleophiles like sodium azide (NaN₃) or sodium cyanide (NaCN).

Major Products:

    Oxidation: 11,11,11-Trifluoroundecanal or 11,11,11-Trifluoroundecanoic acid.

    Reduction: 11,11,11-Trifluoroundecane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11,11,11-Trifluoroundecan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the study of fluorine chemistry.

    Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential use in drug development, especially in the design of fluorinated pharmaceuticals that may exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, where the trifluoromethyl group imparts desirable properties such as increased hydrophobicity and thermal stability.

Mechanism of Action

The mechanism by which 11,11,11-Trifluoroundecan-1-OL exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can influence the compound’s lipophilicity, electronic properties, and steric effects, which in turn affect its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, making the compound a useful tool in mechanistic studies.

Comparison with Similar Compounds

    1,1,1-Trifluoroundecane: Lacks the hydroxyl group, making it less reactive in certain chemical transformations.

    11,11,11-Trifluoroundecanoic acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different reactivity and applications.

    11,11,11-Trifluoroundecanal: An aldehyde derivative that can undergo further oxidation or reduction reactions.

Uniqueness: 11,11,11-Trifluoroundecan-1-OL is unique due to the presence of both a hydroxyl group and a trifluoromethyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

CAS No.

108330-70-7

Molecular Formula

C11H21F3O

Molecular Weight

226.28 g/mol

IUPAC Name

11,11,11-trifluoroundecan-1-ol

InChI

InChI=1S/C11H21F3O/c12-11(13,14)9-7-5-3-1-2-4-6-8-10-15/h15H,1-10H2

InChI Key

LODSRPVHNOEGQV-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCO)CCCCC(F)(F)F

Origin of Product

United States

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